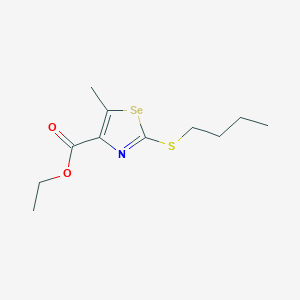
4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester is a selenazole derivative known for its unique chemical structure and potential applications in various fields. Selenazoles are heterocyclic compounds containing selenium, which imparts distinct properties compared to their sulfur analogs, thiazoles. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester typically involves the following steps:
Formation of the Selenazole Ring: The selenazole ring can be synthesized by reacting a β-keto ester with selenourea.
Introduction of Substituents: The butylthio and methyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the selenazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazole derivatives.
Aplicaciones Científicas De Investigación
4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial activities.
Biological Studies: The compound’s interaction with DNA and proteins is of interest for understanding its mechanism of action and potential therapeutic applications.
Industrial Applications: Selenazole derivatives are explored for their use in materials science, including the development of novel catalysts and electronic materials.
Mecanismo De Acción
The mechanism of action of 4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester involves its interaction with biological molecules:
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4-selenazole carboxylic acid: Known for its anticancer and antimicrobial activities.
Methyl 2-amino-1,3-selenazole-5-carboxylate: Used as a scaffold for the synthesis of functionalized selenazole derivatives.
Uniqueness
4-Selenazolecarboxylic acid, 2-(butylthio)-5-methyl-, ethyl ester is unique due to its specific substituents, which may impart distinct biological activities and chemical reactivity compared to other selenazole derivatives. The presence of the butylthio group can enhance its lipophilicity, potentially improving its cellular uptake and bioavailability .
Propiedades
Número CAS |
647032-83-5 |
|---|---|
Fórmula molecular |
C11H17NO2SSe |
Peso molecular |
306.30 g/mol |
Nombre IUPAC |
ethyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C11H17NO2SSe/c1-4-6-7-15-11-12-9(8(3)16-11)10(13)14-5-2/h4-7H2,1-3H3 |
Clave InChI |
XBSMYJHDKWVMSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC(=C([Se]1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12590681.png)
![2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate](/img/structure/B12590691.png)
![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)
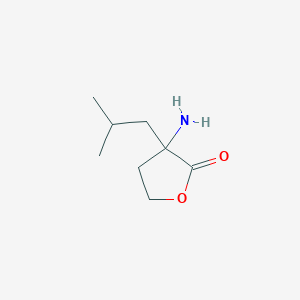
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)
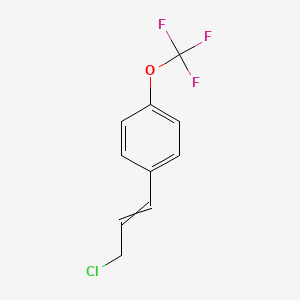
![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
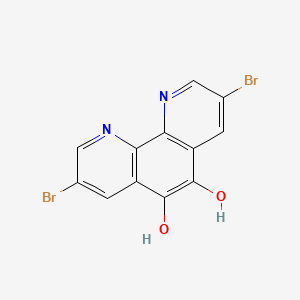

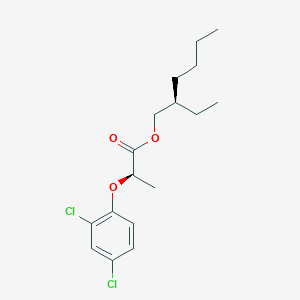

![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
